molecular formula C16H24O2 B083987 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone CAS No. 14035-33-7

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

Cat. No. B083987
CAS RN: 14035-33-7
M. Wt: 248.36 g/mol
InChI Key: WGJPGMJLARWHRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, often involves reactions like the Ullmann reaction, which is modified with nickel to yield the desired by-products. This process can unexpectedly produce nonbiphenyl by-products, which are identified through crystallographic analysis (Manzano, Baggio, & Cukiernik, 2015). Another study explores the polymorphism and phase transitions in similar compounds, providing insight into their structural variations (Suarez et al., 2017).

Molecular Structure Analysis

Crystallographic and computational studies have been conducted to understand the molecular structure of related compounds, such as the analysis of different polymorphs of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone. These studies show how spatial arrangements and packing schemes can vary, affecting the compound's properties (Suarez et al., 2017).

Chemical Reactions and Properties

The reactivity and chemical behavior of similar compounds are studied through their synthesis processes and subsequent reactions. For example, the synthesis and reactions of compounds like 1-(5-Chloro-2-Hydroxyphenyl)Ethanone reveal insights into their chemical properties and potential applications, including their hydrogen bonding and π-π stacking interactions (Majumdar, 2016).

Physical Properties Analysis

The physical properties of compounds similar to 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone can be inferred from studies on their crystal structures and thermal behaviors. Investigations into polymorphism and phase transitions offer valuable data on the stability and physical transformations that these compounds undergo (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and bonding characteristics, are closely linked to the molecular structure and synthesis methods. Research on related compounds provides insights into the types of reactions they can undergo and the potential for forming various derivatives with unique properties (Pimenova et al., 2003).

Scientific Research Applications

  • Degradation of Lignin Substructure Compounds : A study by Kawai, Umezawa, & Higuchi (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase of Coriolus versicolor, which included compounds structurally similar to 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone (Kawai, Umezawa, & Higuchi, 1988).

  • BODIPY-Based Fluorescent Probes : Fang et al. (2019) developed a BODIPY-based naked-eye fluorescent on-off probe for H2S detection using 1-(2-Hydroxyphenyl)ethanone, demonstrating its potential in biological systems (Fang et al., 2019).

  • Synthesis and Dimerization in Chemistry : Shaekhov et al. (2012) studied the synthesis and dimerization of dibutyl (3,5-di-tert-butyl-4-oxo-2,5-cyclohexadienylidenemethyl)phosphonate, providing insights into the chemical properties and reactions of related compounds (Shaekhov et al., 2012).

  • Antimicrobial Activity : Wanjari (2020) explored the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, indicating its potential application in pharmaceuticals (Wanjari, 2020).

  • Electrochemical Synthesis : Nematollahi & Amani (2011) conducted electrochemical synthesis studies involving 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, contributing to the development of new synthesis methods (Nematollahi & Amani, 2011).

  • Crystallographic Identification : Manzano, Baggio, & Cukiernik (2015) identified an unexpected by-product in Ullman's reaction, 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, through crystallographic analysis, highlighting its importance in organic synthesis (Manzano, Baggio, & Cukiernik, 2015).

  • Biological Evaluation : Sherekar et al. (2022) studied the synthesis and antimicrobial activity of various ethanone derivatives, underscoring their potential in medicinal chemistry (Sherekar et al., 2022).

  • Conformational Studies : Čižmáriková, Polakovičová, & Mišíková (2002) conducted physicochemical and conformational studies of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, contributing to our understanding of molecular conformations (Čižmáriková, Polakovičová, & Mišíková, 2002).

  • Optical Properties and Physicochemical Investigations : Khan, Asiri, & Aqlan (2016) investigated the optical properties and physicochemical characteristics of donor-acceptor chalcone derivatives, illustrating the application in materials science (Khan, Asiri, & Aqlan, 2016).

  • Pharmacological Effects on Isolated Frog Hearts : Du Jun-rong (2004) examined the effects of a derivative of 1-(4-hydroxyphenyl)ethanone on isolated frog hearts, contributing to pharmacological research (Du Jun-rong, 2004).

properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJPGMJLARWHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346908
Record name 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

CAS RN

14035-33-7
Record name 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 6.89 ml of acetylchloride and 14.75 ml of stannic chloride were dissolved in 200 ml of methylene chloride and chilled to -4° C. To this was added 20 g of 2,6-di-t-butylphenol (in 100 ml of methylene chloride) over 10 minutes. The resultant mixture was stirred for 30 minutes at 0° C., then poured into a mixture of 400 ml of ice and 1N hydrochloric acid and stirred. The mixture separated into layers which were subsequently separated. The organic layer was washed with 100 ml of saturated sodium bicarbonate and 100 ml of brine. The organic layer was dried and the solvent evaporated to give 23.39 g of the desired subtitled intermediate.
Quantity
6.89 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
14.75 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2,6-di-t-butylphenol (1 g) in trifluoroacetic anhydride (5 ml) is carefully treated with 0.28 ml of glacial acetic acid and the reaction mixture is stirred at 20°-25° for 1 hr. The reaction mixture is diluted with chloroform and is separated, washed with saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product (1.39 g) is chromatographed on 180 g of silica gel. The column is packed and eluted with chloroform/acetone (99/1). An initial fraction of 200 ml is collected, followed by 7 ml fractions. Based on their TLC homogeniety, fractions 20-55 are combined and concentrated. Recrystallized from hexane gives the tire compound, mp 148°-150°; IR (mineral oil) 3581, 3007, 2956, 2925, 2871, 2856, 1663, 1596, 1581, 1465, 1463, 1442, 1423, 1370, 1364, 1356, 1320, 1305, 1274, 1239, 1232, 1138, 1124, 1108 an 886 cm-1 ; NMR (CDCl3, TMS) 7.84, 5.73, 2.56, and 1.47δ; CMR (CDCl3, TMS) 197.6, 158, 4, 135.8, 129.1, 126.1, 34.4, 30.2 and 26.3δ; MS (m/z) M+ (found)=248; other ions at m/z 233, 217, 205, 189, 178, 115, 57 and 43.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Lestido-Cardama, A Rodríguez Bernaldo de Quirós… - Foods, 2020 - mdpi.com
Food packaging has received special attention from the food safety standpoint since it could be a potential source of contamination through the migration of chemical substances from …
Number of citations: 7 www.mdpi.com
AC Bayó - icsuro.com
L’objectiu d’aquest estudi és determinar la variació en els perfils volàtils i sensorials de dues cerveses segons el tipus de taponament en ampolla i posició d’aquesta durant la …
Number of citations: 0 www.icsuro.com

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